1,4,6,8-Tetrachlorodibenzofuran
Overview
Description
1,4,6,8-Tetrachlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds characterized by the presence of chlorine atoms attached to the dibenzofuran structure. This compound is known for its environmental persistence and potential toxicological effects .
Preparation Methods
1,4,6,8-Tetrachlorodibenzofuran is not typically produced intentionally but is formed as a by-product in various industrial processes. These processes include the production of chlorinated pesticides, where it is generated through the intermolecular condensation of ortho-chlorophenols . Additionally, it can be formed during the combustion and pyrolysis of organic materials in the presence of chlorine donors .
Chemical Reactions Analysis
1,4,6,8-Tetrachlorodibenzofuran undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: Chlorine atoms in the compound can be substituted by other atoms or groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4,6,8-Tetrachlorodibenzofuran has several scientific research applications:
Environmental Studies: It is used as a marker for studying environmental pollution and the impact of industrial processes on the environment.
Toxicological Research: Due to its potential toxic effects, it is studied to understand its impact on human health and the environment.
Analytical Chemistry: It is used in the development and validation of analytical methods for detecting and quantifying polychlorinated dibenzofurans in various matrices.
Mechanism of Action
The mechanism of action of 1,4,6,8-Tetrachlorodibenzofuran involves its binding to the aryl hydrocarbon receptor (AhR). This binding increases the receptor’s ability to activate transcription in the xenobiotic response element (XRE) promoter region, leading to the expression of various genes involved in xenobiotic metabolism .
Comparison with Similar Compounds
1,4,6,8-Tetrachlorodibenzofuran is similar to other polychlorinated dibenzofurans, such as 2,3,7,8-Tetrachlorodibenzofuran. its unique chlorine substitution pattern gives it distinct chemical and toxicological properties . Similar compounds include:
- 2,3,7,8-Tetrachlorodibenzofuran
- 1,2,3,7,8-Pentachlorodibenzofuran
- 1,2,3,4,7,8-Hexachlorodibenzofuran
These compounds share similar structures but differ in the number and positions of chlorine atoms, which influence their reactivity and toxicity.
Properties
IUPAC Name |
1,4,6,8-tetrachlorodibenzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-5-3-6-10-7(14)1-2-8(15)12(10)17-11(6)9(16)4-5/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOBVPNETFRJED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C3=C(O2)C(=CC(=C3)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60232087 | |
Record name | 1,4,6,8-Tetrachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60232087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82911-58-8 | |
Record name | 1,4,6,8-Tetrachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082911588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4,6,8-Tetrachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60232087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,6,8-TETRACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AP9359I9K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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